1,1,1-Trifluoro-3-phenylacetone oxime
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Overview
Description
1,1,1-Trifluoro-3-phenylacetone oxime is an organic compound with the molecular formula C9H8F3NO. It is a derivative of acetone oxime, where the methyl group is substituted with a trifluoromethyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-phenylacetone oxime can be synthesized through the reaction of 1,1,1-trifluoro-3-phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium under reflux conditions. The general reaction scheme is as follows:
1,1,1-Trifluoro-3-phenylacetone+Hydroxylamine Hydrochloride→1,1,1-Trifluoro-3-phenylacetone oxime+HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-phenylacetone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.
Reduction: The oxime group can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 1,1,1-trifluoro-3-phenylacetone nitroso compound.
Reduction: Formation of 1,1,1-trifluoro-3-phenylacetone amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-3-phenylacetone oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other fluorinated compounds.
Biology: Potential use in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-phenylacetone oxime involves its interaction with molecular targets such as enzymes and proteins. The oxime group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 1,1,1-Trifluoro-2-phenylacetone oxime
- 1,1,1-Trifluoro-3-(4-methylphenyl)acetone oxime
- 1,1,1-Trifluoro-3-(4-chlorophenyl)acetone oxime
Uniqueness
1,1,1-Trifluoro-3-phenylacetone oxime is unique due to the presence of both a trifluoromethyl group and a phenyl group, which impart distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(NZ)-N-(1,1,1-trifluoro-3-phenylpropan-2-ylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO/c10-9(11,12)8(13-14)6-7-4-2-1-3-5-7/h1-5,14H,6H2/b13-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDFYZOIGYLVCH-JYRVWZFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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